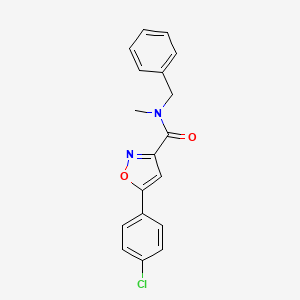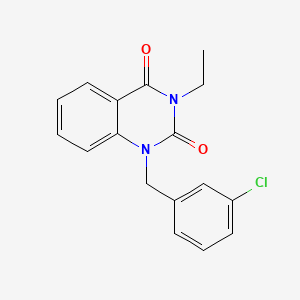
1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, also known as CGP 3466B, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the family of quinazolinediones, which have been found to have various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
The compound 1-(3-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, while not directly mentioned in the available research, relates closely to the field of quinazolinone derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Research has focused on synthesizing various quinazolinone derivatives and evaluating their pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities.
One study describes the synthesis of new quinazolinone derivatives with modifications aimed at enhancing their biological activity. These modifications include the introduction of different substituents believed to confer antimicrobial, analgesic, and anti-inflammatory properties. The synthesized compounds were characterized and evaluated for their biological activities, revealing that certain derivatives displayed significant activity, underscoring the potential of quinazolinone scaffolds in drug development (Dash et al., 2017).
Chemical Synthesis and Characterization
Another aspect of research on quinazolinone derivatives involves the development of synthetic methodologies and the exploration of their chemical properties. A study detailed the synthesis of quinazolinone derivatives through a two-step procedure starting from chlorosubstituted anthranilic acids. This research not only contributed to the synthetic chemistry of quinazolinones but also aimed to produce compounds with expected biological activity, highlighting the compound's significance in both synthetic and medicinal chemistry (Párkányi & Schmidt, 2000).
Molecular Docking and Biological Interactions
Further, quinazolinone derivatives have been subject to molecular docking studies to predict their interaction with biological targets. For example, a specific quinazolinone derivative demonstrated favorable interaction with the SHP2 protein through molecular docking studies. This interaction suggests potential therapeutic applications in targeting SHP2, a protein involved in signal transduction pathways related to cell growth and differentiation. Such studies are crucial for understanding the molecular basis of the compound's activity and guiding the development of targeted therapeutics (Wu et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on a compound like this could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its properties in more detail, and testing its potential uses in areas such as medicine or materials science .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-8-3-4-9-15(14)20(17(19)22)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERDDXCFCAENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

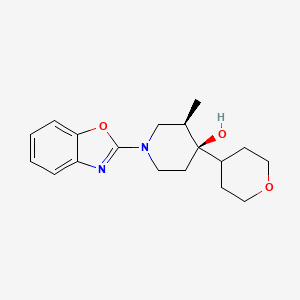

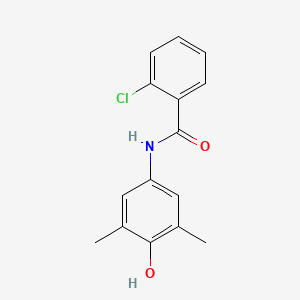
![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
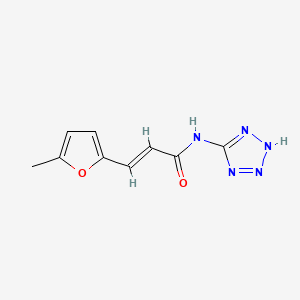
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)
